molecular formula C7H13NO3 B037829 4-Methoxypiperidine-2-carboxylic acid CAS No. 123811-79-0

4-Methoxypiperidine-2-carboxylic acid

Cat. No.: B037829
CAS No.: 123811-79-0
M. Wt: 159.18 g/mol
InChI Key: ABGLVXROVAEWNL-UHFFFAOYSA-N
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Description

SR-144528 is a synthetic compound known for its potent and selective antagonistic properties towards the cannabinoid receptor type 2 (CB2). It is widely used in scientific research to investigate the function of CB2 receptors and their role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

SR-144528 is synthesized through a multi-step process involving the condensation of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for SR-144528 are not widely documented, the synthesis generally follows the same principles as laboratory-scale production, with adjustments for larger scale operations. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

SR-144528 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

SR-144528 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SR-144528 is unique due to its high selectivity and potency towards the CB2 receptor, with a Ki value of 0.6 nM . This makes it an invaluable tool for studying the specific functions of CB2 receptors without significant interference from CB1 receptor activity.

Properties

IUPAC Name

4-methoxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGLVXROVAEWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560840
Record name 4-Methoxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123811-79-0
Record name 4-Methoxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxypiperidine-2-carboxylic acid
Reactant of Route 2
4-Methoxypiperidine-2-carboxylic acid
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4-Methoxypiperidine-2-carboxylic acid
Reactant of Route 4
4-Methoxypiperidine-2-carboxylic acid
Reactant of Route 5
4-Methoxypiperidine-2-carboxylic acid
Reactant of Route 6
4-Methoxypiperidine-2-carboxylic acid

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